An In-depth Technical Guide to MK-571-d6 Sodium Salt: A Potent Tool for Probing Cysteinyl Leukotriene and MRP Signaling
An In-depth Technical Guide to MK-571-d6 Sodium Salt: A Potent Tool for Probing Cysteinyl Leukotriene and MRP Signaling
This guide provides a comprehensive technical overview of MK-571-d6 Sodium Salt, a deuterated analog of the potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, MK-571. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, and practical applications of this critical research tool, with a special focus on the strategic advantages conferred by its isotopic labeling.
Section 1: Foundational Pharmacology and Rationale for Deuteration
MK-571 is a well-established and selective antagonist of the CysLT1 receptor, a key player in the inflammatory cascade.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators that, upon binding to CysLT1, trigger a range of pathophysiological responses, including bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment.[3][4] By competitively blocking the binding of these ligands, particularly LTD₄, to the CysLT1 receptor, MK-571 effectively mitigates these pro-inflammatory signals.[1][5]
Beyond its primary role as a CysLT1 antagonist, MK-571 is also recognized as a potent inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[6] This ATP-binding cassette (ABC) transporter is implicated in the cellular efflux of a wide array of substrates, including chemotherapeutic agents, and its inhibition is a key area of investigation in overcoming multidrug resistance in cancer.[7]
The Advent of MK-571-d6 Sodium Salt: A Strategic Enhancement
The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the MK-571 molecule to create MK-571-d6 Sodium Salt offers significant advantages, primarily in the realm of analytical chemistry.[8] This isotopic labeling serves a critical function in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[9] When used as an internal standard, MK-571-d6 co-elutes with the non-labeled MK-571, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[10][11] This is indispensable for pharmacokinetic and metabolic studies where precise concentration measurements are paramount.
Section 2: Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of MK-571-d6 Sodium Salt is crucial for its effective use in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 5-(3-(2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-8-(dimethyl-d6-carbamoyl)-4,6-dithiaoctanoic acid sodium salt | N/A |
| CAS Number | 1263184-04-8 | [8] |
| Molecular Formula | C₂₆H₂₀D₆ClN₂NaO₃S₂ | N/A |
| Molecular Weight | ~543.1 g/mol (anhydrous basis) | Calculated |
| Purity | Typically ≥98% | N/A |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Water | [12] |
| Storage | Store at -20°C, protected from light and moisture | [1][5] |
Note: The molecular weight is an approximation based on the addition of six deuterium atoms to the molecular weight of the non-deuterated sodium salt.
Preparation and Storage of Stock Solutions:
For optimal results, it is recommended to prepare stock solutions of MK-571-d6 Sodium Salt in high-purity DMSO or sterile water. For long-term storage, aliquoting the stock solution into single-use vials is advisable to prevent repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Section 3: Mechanism of Action - A Dual Inhibitor
MK-571-d6 Sodium Salt retains the dual inhibitory mechanism of its non-deuterated counterpart, targeting both the CysLT1 receptor and the MRP1 transporter.
Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)
The binding of cysteinyl leukotrienes to the G-protein coupled CysLT1 receptor initiates a signaling cascade that leads to increased intracellular calcium levels and the activation of downstream inflammatory pathways.[3][13] MK-571 acts as a competitive antagonist, preventing this interaction and thereby blocking the physiological effects of leukotrienes.
Diagram of the Cysteinyl Leukotriene Signaling Pathway and MK-571 Inhibition
Caption: MK-571-d6 competitively antagonizes the CysLT1 receptor.
Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)
MRP1 is an ATP-dependent efflux pump that actively transports a variety of molecules, including conjugated drugs and inflammatory mediators, out of the cell. MK-571 has been shown to be a potent inhibitor of MRP1-mediated transport, and this activity is retained by its deuterated analog.[6] This inhibition leads to the intracellular accumulation of MRP1 substrates.
Diagram of MRP1 Inhibition by MK-571
Caption: MK-571-d6 inhibits the efflux function of the MRP1 transporter.
Section 4: Experimental Protocols and Applications
MK-571-d6 Sodium Salt is a versatile tool with applications in various in vitro and in vivo experimental settings.
In Vitro Assay: CysLT1 Receptor Antagonism via Calcium Mobilization
This protocol outlines a representative fluorescence-based assay to measure the antagonistic activity of MK-571-d6 on the CysLT1 receptor by monitoring intracellular calcium mobilization.
Principle: Activation of the Gq-coupled CysLT1 receptor by an agonist (e.g., LTD₄) leads to a transient increase in intracellular calcium concentration.[13] This can be detected using a calcium-sensitive fluorescent dye. Pre-incubation with MK-571-d6 will inhibit this calcium flux in a dose-dependent manner.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 stable cell lines)
-
Cell culture medium
-
Leukotriene D₄ (LTD₄)
-
MK-571-d6 Sodium Salt
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Step-by-Step Methodology:
-
Cell Seeding: Seed CysLT1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer. Remove the cell culture medium from the wells and add the dye loading buffer. Incubate for 1 hour at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of MK-571-d6 Sodium Salt in the assay buffer. Also, prepare a stock solution of the agonist, LTD₄.
-
Antagonist Incubation: After the dye loading incubation, carefully remove the loading buffer and add the different concentrations of MK-571-d6 to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). After establishing a baseline reading, inject the LTD₄ solution into the wells and continue recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the dose-response curve for MK-571-d6 inhibition of the LTD₄-induced calcium signal to determine the IC₅₀ value.
In Vitro Assay: MRP1 Inhibition via Chemosensitivity Assay (MTT Assay)
This protocol describes how to assess the ability of MK-571-d6 to reverse MRP1-mediated multidrug resistance using a colorimetric MTT assay.[7]
Principle: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15][16][17] In MRP1-overexpressing cancer cells, co-treatment with an MRP1 substrate (e.g., a chemotherapeutic drug) and an MRP1 inhibitor like MK-571-d6 will increase the intracellular concentration of the drug, leading to decreased cell viability compared to treatment with the drug alone.[7]
Materials:
-
MRP1-overexpressing cancer cell line and its parental sensitive cell line
-
Cell culture medium
-
Chemotherapeutic agent that is a substrate for MRP1 (e.g., vincristine, doxorubicin)
-
MK-571-d6 Sodium Salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed both the MRP1-overexpressing and parental cell lines into 96-well plates at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of MK-571-d6 Sodium Salt. Include appropriate controls (untreated cells, cells treated with MK-571-d6 alone). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves for the chemotherapeutic agent with and without MK-571-d6 to determine the IC₅₀ values. A significant decrease in the IC₅₀ in the presence of MK-571-d6 indicates the reversal of MRP1-mediated resistance.
Section 5: Conclusion and Future Perspectives
MK-571-d6 Sodium Salt is an invaluable tool for researchers investigating the roles of the CysLT1 receptor and the MRP1 transporter in health and disease. Its dual inhibitory activity, combined with the analytical advantages of deuterium labeling, makes it a superior choice for a wide range of in vitro and in vivo studies. The detailed protocols provided in this guide serve as a starting point for the design and execution of robust and reproducible experiments. As our understanding of the intricate signaling pathways governed by leukotrienes and the complexities of multidrug resistance continues to evolve, the utility of precise and reliable chemical probes like MK-571-d6 Sodium Salt will undoubtedly continue to grow, paving the way for new therapeutic discoveries.
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